Encequidar

Content Navigation

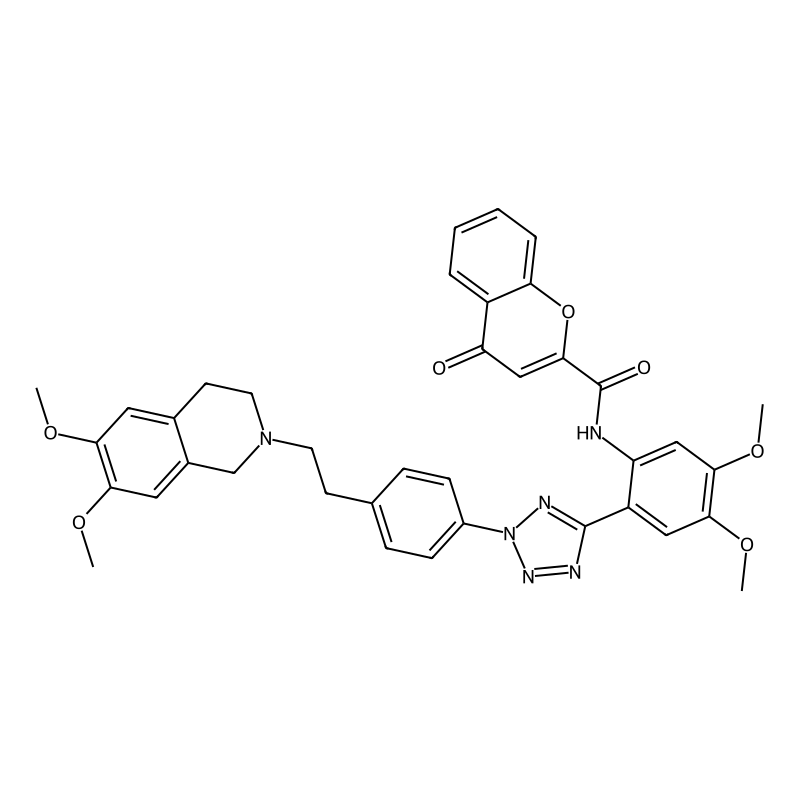

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmacology and Mechanism of Action

Encequidar (also known as HM-30181) is a potent, selective, and synthetically derived inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1) [1] [2]. Its core mechanism and properties are outlined below.

- Intestine-Specific Action: this compound is designed to have very low systemic absorption after oral administration [1]. This means it acts locally within the gastrointestinal tract to inhibit intestinal P-gp, avoiding the systemic toxicity (e.g., bone marrow suppression) associated with the broad inhibition of P-gp throughout the body [3].

- Target and Selectivity: It primarily targets and inhibits P-gp, an efflux pump expressed on the intestinal epithelium that pumps many drugs, including various chemotherapeutics, back into the gut lumen, limiting their absorption [4] [2]. In vitro studies confirm it is a highly potent inhibitor of human P-gp (IC₅₀ = 5.8 nM) and exhibits selectivity over the related breast cancer resistance protein (BCRP/ABCG2) in humans (IC₅₀ > 10 µM), though it also inhibits BCRP in other species like rats and monkeys [5].

- Therapeutic Goal: By transiently inhibiting intestinal P-gp, this compound increases the absorption and oral bioavailability of co-administered drugs that are P-gp substrates, such as paclitaxel, docetaxel, and irinotecan [4] [6].

The logical relationship between this compound's properties and its therapeutic application is summarized in the diagram below.

Diagram of this compound's mechanism for enabling oral chemotherapy.

Clinical Development and Formulations

This compound is being developed in fixed-dose combination products to deliver chemotherapy orally.

| Combination Product | Component Drugs | Indication (Under Investigation) | Key Development Phase | Regulatory & Commercial Status (as of 2025) |

|---|---|---|---|---|

| Oraxol [4] [1] | This compound + Paclitaxel | Metastatic Breast Cancer | Phase 3 | FDA application faced CRL in 2021; resources shifted [7]. |

| Oratecan [1] | This compound + Irinotecan | Information Missing | Information Missing | Development status to be confirmed. |

| oDox + E [6] | This compound + Docetaxel | Various Solid Tumors | Early-Phase | Research ongoing; population PK models support further study [6]. |

Recent Developments: Following a Complete Response Letter from the FDA in 2021 concerning the data from a single pivotal trial and safety profile (noting increased neutropenia-related effects), the developer of Oraxol, Athenex, shifted its resources away from this program [7]. More recently, Gilead Sciences acquired global rights to this compound for virology applications, indicating its potential utility beyond oncology, possibly to enhance the absorption of antiviral drugs [8].

Experimental Data and Protocols

Research provides evidence of this compound's efficacy in reversing multidrug resistance (MDR), with detailed methodologies in key areas.

In Vitro Protocol: MDR Reversal in Colon Cancer Cells

A 2022 study investigated this compound's effect on doxorubicin (DOX) resistance in P-gp-overexpressing human colon cancer cells (SW620/AD300) [9] [10].

- 1. Cell Culture and Confirmation of P-gp Overexpression: SW620 (drug-sensitive) and SW620/AD300 (DOX-resistant) cells were cultured. Resistance and P-gp overexpression in SW620/AD300 cells were confirmed before experiments.

- 2. Cytotoxicity Assay (MTT Assay): Cells were treated with various concentrations of DOX, alone and in combination with a fixed, non-cytotoxic concentration of this compound. After incubation, cell viability was measured using MTT to determine if this compound sensitized resistant cells to DOX.

- 3. Apoptosis Assay: Cells were treated with DOX alone, this compound alone, or their combination. Apoptosis was measured via flow cytometry after Annexin V/PI staining to assess if the combination enhanced cell death.

- 4. Intracellular DOX Accumulation: Fluorescence microscopy or flow cytometry was used to measure DOX accumulation within the cells with and without this compound co-incubation, demonstrating P-gp inhibition.

- 5. Metabolomic Analysis: Liquid chromatography Q-Exactive mass spectrometry was performed on cell samples. Data was processed for multivariate statistical analysis to identify significantly altered metabolic pathways.

Key Quantitative Findings from Research

The table below summarizes quantitative data on this compound's effects from various studies.

| Study Model | Key Parameter Measured | Result with this compound | Citation / Context |

|---|---|---|---|

| In Vitro (Human P-gp) | P-gp Inhibition Potency (IC₅₀) | 0.0058 ± 0.0006 µM | [5] |

| In Vitro (Human BCRP) | BCRP Inhibition Potency (IC₅₀) | > 10 µM | [5] |

| Animal Model (Rat) | Increase in AUC of Oral Paclitaxel | 33.5-fold | [5] |

| Animal Model (Rat) | Increase in AUC of Oral Sulfasalazine | 3.04-fold | [5] |

| In Vitro (SW620/AD300 Cells) | Reversal of Doxorubicin Resistance | Significant reduction in IC₅₀ | [9] [10] |

Mechanistic Insights from Metabolomics

The 2022 study on colon cancer cells used metabolomics to elucidate how this compound combination therapy reverses resistance [9] [10]. The analysis revealed that the combination of this compound and doxorubicin significantly impacts several critical metabolic pathways in the resistant SW620/AD300 cells.

Metabolic pathways targeted by this compound and doxorubicin to reverse resistance.

This multi-targeted metabolic impact, alongside direct P-gp inhibition, provides a compelling mechanistic basis for the observed reversal of multidrug resistance.

Conclusion

This compound represents a strategically designed, first-in-class agent that addresses the fundamental challenge of oral bioavailability for P-gp substrate drugs. Its intestine-specific action, potent and selective inhibition, and ability to reverse multidrug resistance through both direct and metabolic mechanisms make it a significant tool in drug development. While its path to regulatory approval in oncology has encountered challenges, its principle is validated, and its potential application is expanding into new areas like virology.

References

- 1. | Ligand page | IUPHAR/BPS Guide to this compound PHARMACOLOGY [guidetopharmacology.org]

- 2. HM-30181: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Discovery of this compound , First-in-Class Intestine... | DrugBank Online [go.drugbank.com]

- 4. Oraxol (paclitaxel/ this compound ) dosing, indications, interactions... [reference.medscape.com]

- 5. Evaluation of this compound as An Intestinal P-gp and BCRP ... [pubmed.ncbi.nlm.nih.gov]

- 6. Oral docetaxel plus this compound – A pharmacokinetic model ... [pmc.ncbi.nlm.nih.gov]

- 7. FDA Type A Meeting Steers Oral Paclitaxel/Encequidar ... [oncnursingnews.com]

- 8. Gilead pumps up virology pipeline with drug transporter deal [fiercebiotech.com]

- 9. The effect and mechanistic study of this compound on ... [sciencedirect.com]

- 10. The effect and mechanistic study of this compound on reversing the... [pubmed.ncbi.nlm.nih.gov]

Encequidar mechanism of action

Core Mechanism of Action

Encequidar's mechanism is centered on the selective inhibition of the P-glycoprotein (P-gp) efflux pump, an ATP-Binding Cassette (ABC) transporter also known as ABCB1 [1] [2] [3].

- Target Specificity: this compound selectively binds to and inhibits P-gp [3].

- Site of Action: It acts locally and specifically within the intestinal epithelium. It is minimally absorbed into the systemic circulation, which minimizes the risk of systemic drug-drug interactions and toxicity, particularly bone marrow toxicity associated with earlier, systemically absorbed P-gp inhibitors [4] [3].

- Primary Function: By inhibiting intestinal P-gp, this compound blocks the efflux of certain chemotherapeutic agents (substrates) back into the gut lumen. This increases the net uptake of the drug into the bloodstream, significantly improving its oral bioavailability [5] [6].

The diagram below illustrates this primary mechanism and its consequences for oral drug absorption.

This compound inhibits intestinal P-gp to enhance oral drug absorption.

Detailed Pharmacological Insights

The following table summarizes the key pharmacological characteristics of this compound.

| Feature | Description |

|---|---|

| Molecular Target | P-glycoprotein (P-gp/ABCB1) [3]. |

| Primary Mechanism | Competitive and selective inhibition of P-gp's drug-efflux function in the intestine [4]. |

| Site of Action | Gastrointestinal tract; gut-restricted action [4] [7]. |

| Key Outcome | Increased oral absorption and bioavailability of P-gp substrate drugs (e.g., paclitaxel) [5] [6]. |

| Systemic Exposure | Minimal to none, as designed [3] [6]. |

Beyond this primary mechanism, a 2022 mechanistic study revealed that this compound can help reverse multidrug resistance (MDR) in cancer cells through metabolic pathways [1] [2].

- Energy Deprivation for P-gp: The combination of this compound and doxorubicin significantly affected the citric acid (TCA) cycle in resistant colon cancer cells, reducing ATP production. Since P-gp is an ATP-dependent pump, this energy reduction compromises its drug-efflux activity [2].

- Induction of Oxidative Stress: The combination therapy also impacted glutathione metabolism, reducing the cells' primary defense against oxidative stress. This led to increased intracellular reactive oxygen species (ROS), enhanced lipid peroxidation, and contributed to the death of the resistant cancer cells [2].

The DOT script below visualizes this multi-faceted mechanism for reversing drug resistance.

Multifaceted mechanisms by which this compound reverses multidrug resistance.

Experimental & Clinical Evidence

In Vitro Resistance Reversal

A 2022 study demonstrated this compound's ability to reverse doxorubicin (DOX) resistance in P-gp-overexpressing colon cancer cells (SW620/AD300) [1] [2].

- Cell Lines: SW620 (parental) and SW620/AD300 (doxorubicin-resistant, P-gp overexpressing) [1].

- Cytotoxicity Assay: SW620/AD300 cells were treated with varying doses of doxorubicin, alone and in combination with a non-toxic concentration of this compound. Cell viability was assessed to calculate the reversal fold (RF) [1].

- Key Finding: this compound significantly re-sensitized the resistant cells to doxorubicin, reducing the IC50 value. The calculated reversal fold was 121.5, demonstrating a potent reversal of multidrug resistance [1].

- Apoptosis Assay: Treatment with the this compound-doxorubicin combination markedly increased apoptosis in the SW620/AD300 cells compared to doxorubicin alone [1].

- Metabolomic Analysis: Used liquid chromatography Q-Exactive mass spectrometry to analyze metabolite changes. Identified significant alterations in the TCA cycle and glutathione metabolism pathways [2].

Clinical Application: Oral Paclitaxel

The primary clinical application of this compound is in enabling oral formulation of paclitaxel [6].

| Parameter | Details |

|---|---|

| Dosage Form | Oral paclitaxel (205 mg/m²) + this compound (15 mg as methanesulfonate salt) [6]. |

| Regimen | Three consecutive days per week, each week constituting one cycle [6]. |

| Clinical Efficacy | In a phase Ib trial in metastatic breast cancer, the combination showed a partial response rate of 39.3% and a clinical benefit rate of 85.7% [6]. |

| Safety Profile | Lower rates of neuropathy and alopecia vs. IV paclitaxel. Higher incidence of neutropenia and gastrointestinal events (e.g., diarrhea, nausea) [8] [6]. |

| Regulatory Status | FDA issued a Complete Response Letter (CRL) in 2021 for metastatic breast cancer, requesting additional data on efficacy and safety (including neutropenia management) [8] [9] [10]. |

Future Directions and Considerations

This compound represents a targeted approach to overcoming pharmacokinetic resistance. Its gut-specific action offers a favorable safety profile by avoiding systemic P-gp inhibition. Future development hinges on addressing regulatory requirements for oral paclitaxel and exploring its potential to enable oral administration of other chemotherapeutics that are P-gp substrates.

References

- 1. The effect and mechanistic study of this compound on ... [sciencedirect.com]

- 2. The effect and mechanistic study of this compound on ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [mycancergenome.org]

- 4. Discovery of this compound, First-in-Class Intestine Specific P ... [pubmed.ncbi.nlm.nih.gov]

- 5. paclitaxel/encequidar (Pending FDA Approval) [reference.medscape.com]

- 6. Oral paclitaxel and this compound in patients with breast cancer [pmc.ncbi.nlm.nih.gov]

- 7. This compound [drughunter.com]

- 8. FDA Issues CRL for Oral Paclitaxel and this compound ... [targetedonc.com]

- 9. FDA Issues Response Letter for Oral Paclitaxel and ... [cancernetwork.com]

- 10. FDA Rejects Approval of Oral Paclitaxel Plus this compound ... [curetoday.com]

P-glycoprotein (P-gp): A Overview for Drug Development

P-glycoprotein is a critical ATP-binding cassette (ABC) transporter that functions as a physiological barrier by actively extruding toxins and xenobiotics out of cells [1]. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), as it prevents the intracellular accumulation of various chemotherapeutic agents [1] [2].

The table below summarizes the key characteristics of P-gp:

| Feature | Description |

|---|---|

| Protein Family | ATP-Binding Cassette (ABC) Transporter, subfamily B (ABCB1) [1] [3]. |

| Primary Function | ATP-dependent efflux pump that transports a wide range of structurally diverse, hydrophobic compounds out of cells [1] [2]. |

| Cellular Localization | Apical surface of epithelial cells with excretory functions: small intestine, colon, liver bile ductules, kidney proximal tubules, and endothelial cells of the blood-brain barrier (BBB) [1] [3]. |

| Role in Drug Delivery | Reduces oral bioavailability, limits drug distribution to target tissues (e.g., brain, tumors), and enhances drug excretion [1]. |

| Impact in Oncology | Overexpressed in many cancer cells, contributing to multidrug resistance (MDR) by reducing intracellular concentrations of chemotherapeutics [1] [2]. |

Mechanisms and Strategies for P-gp Inhibition

Inhibiting P-gp is a key strategy to overcome multidrug resistance and improve drug delivery. The inhibition can occur through several mechanisms, and inhibitors are categorized into generations based on their specificity and development.

Mechanisms of Inhibition P-gp function can be disrupted by [1]:

- Direct Blockade: Competitively, non-competitively, or allosterically blocking the drug-binding site.

- ATP Interference: Interfering with ATP hydrolysis, which powers the efflux pump.

- Membrane Alteration: Altering the integrity of cell membrane lipids where P-gp is embedded.

Generations of P-gp Inhibitors The development of P-gp inhibitors has evolved through three generations:

| Generation | Examples | Specificity & Limitations |

|---|---|---|

| First | Verapamil, Cyclosporin A, Quinidine [1] | Non-selective, low binding affinity. Pharmacologically active at P-gp inhibitory doses, leading to potential toxicity and unpredictable pharmacokinetic interactions [1]. |

| Second | Valspodar (PSC 833), Dexverapamil [1] | Higher affinity for P-gp than first-generation. However, they also inhibit other systems like CYP3A4 enzyme and other ABC transporters, leading to complex pharmacokinetic alterations [1]. |

| Third | Tariquidar (XR9576), Elacridar (GF120918), Zosuquidar (LY335979) [1] | Developed for high specificity and potency against P-gp with minimal effects on other enzymes or transporters and reduced toxicity [1]. |

Novel and Investigational Inhibitors Research continues into new compounds. The following table lists some inhibitors mentioned in recent scientific literature:

| Inhibitor Name | Type / Status | Key Findings from Research |

|---|---|---|

| Compound 76 | Synthetic, small molecule (2021) [2] | Oral active; reversed MDR in cell lines (SW620/AD300, HEK293T-ABCB1); binds directly to P-gp, stimulates P-gp ATPase activity, and increases intracellular paclitaxel accumulation [2]. |

| HM30181 | Synthetic, third-generation [1] | Highly potent and selective for P-gp; co-administration increased oral bioavailability of paclitaxel from 3.4% to 41.3% in rats [1]. |

| Various Phytochemicals | Natural Products [2] | Some natural compounds are investigated not only for inhibiting P-gp transport function but also for downregulating ABCB1 gene expression in tumor cells via modulation of signal transduction pathways [2]. |

Experimental Models for Studying P-gp Inhibition

The following workflow outlines a general approach for evaluating P-gp inhibitors, synthesizing common methods from the literature.

Key Experimental Protocols

- Cellular Accumulation/Efflux Assay [2] [3]:

- Cell Model: Use multidrug-resistant cancer cell lines (e.g., SW620/AD300) overexpressing P-gp.

- Procedure: Incubate cells with a fluorescent P-gp substrate (e.g., Rhodamine 123, calcein-AM) with and without the test inhibitor. After incubation, wash the cells and measure the intracellular fluorescence via flow cytometry or fluorescence microscopy. Increased fluorescence in the inhibitor-treated group indicates successful P-gp blockade.

- ATPase Activity Assay [2]:

- Principle: P-gp's efflux function is coupled to ATP hydrolysis. Many inhibitors interact with the transporter to stimulate or inhibit its ATPase activity.

- Procedure: Use purified P-gp membranes or inside-out membrane vesicles. Incubate with the test inhibitor and ATP. Measure the release of inorganic phosphate (Pi) over time as a indicator of ATP hydrolysis. The compound's effect on baseline ATPase activity helps characterize its interaction with P-gp.

- In Vivo Efficacy in Xenograft Models [1]:

- Model: Establish xenograft tumors in immunodeficient mice (e.g., nude mice) using human MDR cancer cells.

- Dosing: Co-administer the chemotherapeutic agent (e.g., paclitaxel) and the P-gp inhibitor (e.g., HM30181) orally or via injection.

- Endpoints: Monitor tumor volume over time compared to control groups. At endpoint, measure plasma and tumor tissue drug concentrations to confirm increased bioavailability and tumor uptake.

Future Directions and Considerations

- Therapeutic Window: A historical challenge with P-gp inhibitors has their toxicity at doses required for effective inhibition, which has led to clinical failures [2]. Newer generations aim for a higher therapeutic window.

- Formulation Strategies: Beyond chemical inhibitors, formulation approaches using nanoparticles or polymeric inhibitors can be designed to bypass P-gp efflux, offering an alternative strategy [2] [3].

- Drug-Drug-Gene Interactions (DDGI): As seen with other drugs, the efficacy of a therapy can be complicated by interactions between multiple drugs and patient genetics (e.g., CYP polymorphisms). Physiologically Based Pharmacokinetic (PBPK) modeling is a valuable tool to predict and quantify these complex scenarios in drug development [4].

References

- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycoprotein P Inhibitor - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects | IntechOpen [intechopen.com]

- 4. Prediction of Drug–Drug–Gene Interaction Scenarios of (E) [pmc.ncbi.nlm.nih.gov]

P-glycoprotein: A Key Determinant in Drug Absorption

P-glycoprotein (P-gp), encoded by the ABCB1 (or MDR1) gene in humans, is an ATP-binding cassette (ABC) transporter that functions as a critical biological barrier [1] [2]. Its primary role is to actively efflux a wide array of xenobiotics, toxins, and drugs from the intracellular space back into the intestinal lumen, thereby limiting their oral absorption and systemic bioavailability [3] [1] [4].

From a pharmacokinetic perspective, intestinal P-gp has a more significant impact on limiting drug uptake from the gut lumen into epithelial cells than on enhancing excretion from other organs [3]. However, its efflux activity can become saturated when the intestinal luminal drug concentration is very high, which can limit its quantitative importance for some drugs [3].

Experimental Models for Studying Intestinal P-gp Function

Research on P-gp-mediated drug transport and inhibition relies on a hierarchy of models, each with specific strengths and applications. The table below summarizes the key experimental systems used in this field.

| Model Type | Description | Key Applications / Insights | Considerations |

|---|---|---|---|

| In Silico Models [2] | Computational modeling of transporter structures and interactions. | Predicts substrate binding, translocation kinetics, and DDI potential; useful for early-stage screening. | Requires validation with experimental data. |

| Cell-Based Monolayers (e.g., Caco-2) [5] [6] [7] | Human colon carcinoma cell line that forms polarized monolayers with apical P-gp expression. | Bidirectional transport assay measures apical-to-basolateral (A-B) and basolateral-to-apical (B-A) flux of drugs; identifies P-gp substrates (efflux ratio >2) and inhibitors [6]. | Variable P-gp expression levels can affect data interpretation [6] [7]. |

| Knock-Down Cell Lines [5] [6] | Caco-2 cells with specific MDR1 gene silencing using RNAi. | Elucidates the specific contribution of P-gp by comparing transport in knock-down vs. wild-type cells [5]. | Confirms transporter-specific effects. |

| Primary Intestinal Epithelial Organoids [7] | 3D cultures derived from primary intestinal crypts, containing multiple cell types with apical-in polarity. | Provides a physiologically relevant model for real-time analysis of P-gp-mediated drug transport in a near-native tissue environment. | Technically more complex and resource-intensive. |

| In Vivo Models (e.g., mdr1a KO mice) [8] | Genetically modified mice lacking functional P-gp. | Demonstrates the in vivo role of P-gp in drug disposition and toxicity; mdr1a KO mice develop spontaneous colitis [8]. | Species differences in P-gp activity exist between animals and humans [3]. |

A typical workflow for evaluating a compound's interaction with P-gp using the Caco-2 model is illustrated below. This process helps determine if a drug is a P-gp substrate or a potential inhibitor like encequidar.

Experimental workflow for identifying P-gp substrates and inhibitors using Caco-2 cell models.

Regulatory Pathways and Modulation of Intestinal P-gp

The expression and function of intestinal P-gp are dynamically regulated by multiple factors, which is a critical consideration for drug-drug interactions and disease states.

- Transcriptional Regulation: The expression of the ABCB1 gene is controlled by various transcription factors (e.g., p53, YB-1, NF-κB) and cell signaling pathways (e.g., PI3K/Akt, Wnt/β-catenin) [1]. The MAPK/ERK pathway generally upregulates P-gp, while the p38 MAPK pathway negatively regulates it [1].

- MicroRNA (miRNA) Regulation: miRNAs fine-tune P-gp expression post-transcriptionally. For instance, miR-145 downregulates P-gp by binding to its mRNA, whereas miR-27a can upregulate P-gp expression [1].

- The Gut Microbiome: A "functional core" microbiome, particularly genera within the Clostridia and Bacilli classes, is necessary and sufficient for inducing P-gp expression in the intestinal epithelium [8]. These bacteria produce short-chain fatty acids (SCFAs) and secondary bile acids, which act synergistically to upregulate P-gp expression and function, helping to maintain intestinal homeostasis [8]. Dysbiosis, a disruption of this microbial community, is linked to reduced P-gp function in conditions like ulcerative colitis [8].

- Direct Activation vs. Induction: Most known modulators, like rifampicin, are inducers that increase P-gp protein expression over 1-3 days [9]. Recent research has identified activators, such as glucosamine (GlcN), which rapidly enhance P-gp transport efficiency by directly binding to the protein and altering its conformation, without changing expression levels [9].

The following diagram synthesizes the complex regulatory network that controls P-gp in the intestinal epithelium, integrating the roles of the microbiome, cellular signaling, and genetic regulation.

Key regulatory pathways controlling intestinal P-glycoprotein expression and activity.

Research Implications and Future Directions

Understanding P-gp inhibition is crucial beyond improving drug bioavailability. It plays a role in:

- Managing Multidrug Resistance (MDR): In cancer chemotherapy, overexpression of P-gp in tumor cells effluxes chemotherapeutic agents, leading to MDR [1] [2].

- Novel Detoxification Strategies: The discovery of P-gp activators opens a new therapeutic avenue. For example, glucosamine has shown potential as an effective antidote for acute poisoning (e.g., paraquat) by rapidly enhancing the efflux of toxins from the body [9].

References

- 1. P-glycoprotein [en.wikipedia.org]

- 2. Study Models of Drug–Drug Interactions Involving P ... [pmc.ncbi.nlm.nih.gov]

- 3. Role of P-glycoprotein in pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 4. Intestinal drug secretion: P-glycoprotein & efflux systems [sciencedirect.com]

- 5. A new intestinal cell culture model to discriminate the ... [pubmed.ncbi.nlm.nih.gov]

- 6. Estimation of P-glycoprotein-mediated efflux in the oral ... [sciencedirect.com]

- 7. Real-time analysis of P-glycoprotein-mediated drug ... [sciencedirect.com]

- 8. Gut microbiota regulation of P-glycoprotein in the intestinal ... [microbiomejournal.biomedcentral.com]

- 9. Glucosamine activates intestinal P-glycoprotein inhibiting ... [nature.com]

Clinical Trial Data and Efficacy

Clinical studies have demonstrated the effectiveness of encequidar in enabling oral chemotherapy. Key quantitative data from trials are summarized in the table below.

| Parameter | Oral Paclitaxel + this compound | IV Paclitaxel | Oral Docetaxel + this compound (300 mg/m²) | IV Docetaxel (75 mg/m²) |

|---|---|---|---|---|

| Tumor Response Rate (mBC) | 35.8% [1] | 23.4% [1] | --- | --- |

| Median Progression-Free Survival (mBC) | 8.4 months [2] | 7.4 months [2] | --- | --- |

| Median Overall Survival (mBC) | 23.3 months [2] | 16.3 months [2] | --- | --- |

| Pharmacokinetic Exposure (AUC₀–∞) | --- | --- | 1343.3 ± 443.0 ng·h/mL [3] | 2000 ± 325 ng·h/mL [3] |

| Absolute Bioavailability | --- | --- | 16.14% (mean across doses) [3] | --- |

The diagram below illustrates the core mechanism of how this compound enables oral chemotherapy.

This compound inhibits intestinal P-gp, allowing oral chemotherapy drugs to be absorbed.

Detailed Experimental Protocol: In Vitro MDR Reversal

The following methodology is adapted from a study investigating how this compound reverses multidrug resistance (MDR) in doxorubicin-resistant colon cancer cells (SW620/AD300) [4] [5].

- Cell Line and Culture: Use P-gp-overexpressing human colon carcinoma cell line SW620/AD300 and its sensitive parent line SW620. Culture cells in RPMI-1640 medium with 10% fetal bovine serum (FBS). For SW620/AD300, maintain resistance by adding 300 ng/mL doxorubicin (DOX), and remove the drug two weeks before experiments [5].

- Cytotoxicity Assay (MTT Assay):

- Seed cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

- Treat cells with varying concentrations of DOX (0, 0.001, 0.01, 0.1, 1, 10, 100 µM), both alone and in combination with a fixed, non-toxic concentration of this compound (e.g., 1 µM) for 48 or 72 hours.

- Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours. Then, dissolve the resulting formazan crystals in DMSO.

- Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) for DOX to determine the degree of resistance reversal [4] [5].

- Analysis of Apoptosis by Flow Cytometry:

- Treat SW620/AD300 cells for 24 hours with a set concentration of DOX, this compound, or their combination.

- Harvest and wash the cells, then resuspend them in binding buffer.

- Stain the cell suspension with Annexin V-FITC and propidium iodide (PI) in the dark for 15 minutes.

- Analyze the stained cells using a flow cytometer within 1 hour to quantify the percentages of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [5].

- Intracellular Reactive Oxygen Species (ROS) Measurement:

- After treatment, incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA, 10 µM) at 37°C for 30 minutes.

- Wash the cells with PBS to remove the excess probe.

- Immediately analyze the fluorescence intensity (excitation/emission: ~488/525 nm) using flow cytometry or a fluorescence microplate reader. An increase in fluorescence signal indicates elevated intracellular ROS levels [4].

- Metabolomic Analysis (Liquid Chromatography-Mass Spectrometry - LC-MS):

- Sample Preparation: After treatment, quench cell metabolism, extract metabolites, and centrifuge. Collect the supernatant for LC-MS analysis [4].

- LC-MS Conditions: Use a Q-Exactive mass spectrometer with a C18 column. The mobile phase typically consists of water and acetonitrile, both with 0.1% formic acid, in a gradient elution mode.

- Data Processing: Use software (e.g., Compound Discoverer, XCMS) for peak alignment, peak picking, and compound identification. Perform multivariate statistical analyses like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify significantly altered metabolites and pathways (e.g., glutathione metabolism, TCA cycle) [4].

The diagram below integrates the findings from this protocol, showing the multi-faceted mechanism by which this compound reverses drug resistance.

This compound reverses multidrug resistance through direct P-gp inhibition and metabolic reprogramming.

Drug Development and Commercial Landscape

This compound's development showcases a model of partnership and platform technology application.

- Orascovery Platform: this compound is the cornerstone of Hanmi Pharmaceutical's proprietary Orascovery platform, designed to convert injectable drugs into oral formulations [6].

- Recent Commercial Licensing: In September 2025, Hanmi Pharma and Health Hope Pharma (HHP) entered a global licensing agreement with Gilead Sciences, granting exclusive rights to develop and commercialize this compound in the field of virology. This indicates expanding applications beyond oncology [6].

- Clinical Development Status: While the rights in virology were recently licensed, clinical development in oncology continues. HHP is currently conducting clinical trials for Oraxol (oral paclitaxel and this compound) in the U.S., Hong Kong, and New Zealand as of 2025 [6].

Conclusion for Researchers

This compound represents a significant advancement in drug delivery technology. Its gut-specific P-gp inhibition provides a viable strategy to overcome the long-standing challenge of oral chemotherapy administration. For researchers, the key takeaways are:

- Proven Efficacy: Robust clinical data in metastatic breast cancer shows this compound enables oral taxane regimens that are not only feasible but can show superior efficacy and a differentiated safety profile compared to IV therapy [1] [2].

- Multi-Mechanistic Action: Beyond simple efflux blockade, this compound's ability to modulate cancer cell metabolism (TCA cycle, glutathione pathway) and induce oxidative stress provides a multi-pronged approach to reversing multidrug resistance [4].

- Platform Potential: Its application is expanding, as evidenced by the recent licensing for virology, suggesting its utility could extend to a wider range of P-gp substrate drugs [6].

References

- 1. Oral paclitaxel plus this compound shows superior tumor response in... [healio.com]

- 2. Oral Paclitaxel and this compound Improves PFS, OS in... | AJMC [ajmc.com]

- 3. Oral docetaxel plus this compound - a phase 1 clinical trial [pubmed.ncbi.nlm.nih.gov]

- 4. The effect and mechanistic study of this compound on ... [pubmed.ncbi.nlm.nih.gov]

- 5. The effect and mechanistic study of this compound on ... [sciencedirect.com]

- 6. Hanmi’s Oral Delivery Platform Compound... | Hanmi Pharmaceutical [hanmipharm.com]

Encequidar Profile & Key Experimental Data

| Aspect | Details |

|---|---|

| Mechanism of Action | Potent, selective P-glycoprotein (P-gp) inhibitor; minimal systemic absorption [1] [2]. |

| In Vitro Potency (IC₅₀) | Human P-gp: 0.0058 ± 0.0006 µM; Human BCRP: >10 µM (highly selective for P-gp over BCRP) [1]. |

| Key In Vivo Effect | In rats, increased AUC of oral paclitaxel by 33.5-fold without significantly affecting IV paclitaxel AUC [1]. |

| Clinical Bioavailability | Oral docetaxel + Encequidar: Mean absolute bioavailability of 16.14% (range 8.19-25.09%) [2]. |

| Clinical Dose (Oncology) | Used with oral docetaxel (75-300 mg/m²); 15 mg this compound given 1 hour prior to chemotherapy [2]. |

Clinical Development & Recent Updates

| Application / Drug | Development Status (as of 2025) | Key Findings / Purpose |

|---|---|---|

| Oral Docetaxel + this compound | Phase 1 Completed [2] | Safe, tolerable; multi-dose regimens (e.g., 600 mg x2/x3) predicted to achieve exposure comparable to IV docetaxel [3]. |

| Oral Paclitaxel + this compound (Oraxol) | Global Phase III planned (Q4 2025) [4] [5] | Aims to replace IV paclitaxel for metastatic breast cancer [4]. |

| This compound in Virology | Licensed to Gilead Sciences (Sept 2025) [4] [6] | To develop oral formulations of Gilead's antiviral drugs [6] [5]. |

Detailed Experimental Protocols

In Vitro Protocol: Rhodamine-123 Efflux Assay in CCRF-CEM T Cells [7]

This assay measures P-gp pump function inhibition by quantifying intracellular fluorescence retention.

- Cell Line: CCRF-CEM T lymphoblast cells expressing wild-type P-gp.

- Fluorochrome Loading: Cells are resuspended in DMEM with 0.2 µg/mL (0.53 µM) Rhodamine 123 and incubated for 30 minutes at 37°C.

- Inhibitor Incubation: After washing, cell aliquots are resuspended in pre-warmed DMEM containing This compound (1-100 nM) or vehicle control.

- Measurement: Cell-associated fluorescence is immediately monitored over 5 minutes using a fluorescence-activated cell sorting (FACS) system.

In Vivo Protocol: Reversal of Doxorubicin Resistance in SW620/AD300 Cells [8]

This protocol assesses this compound's ability to resensitize resistant cancer cells to chemotherapy.

- Cell Line: Doxorubicin-resistant human colon cancer cells (SW620/AD300) with P-gp overexpression.

- Cytotoxicity Assay: Cells are treated with varying concentrations of Doxorubicin (0-400 µM), with or without a non-toxic concentration of This compound (e.g., 0.5 µM).

- Analysis: Cell viability is assessed (e.g., via MTT assay) after 68-72 hours. Key metrics include the IC₅₀ value and the Resistance Reversal Fold (RRF).

- Apoptosis Detection: After 48 hours of treatment, apoptosis is measured using Annexin V-FITC/PI staining followed by flow cytometry.

Mechanism and Experimental Workflow

The following diagram illustrates the core mechanism of action of this compound and the logical flow of key experiments conducted to validate its efficacy, from in vitro to clinical research.

This diagram shows how this compound specifically inhibits intestinal P-gp to enhance oral drug absorption, and the multi-stage experimental workflow used to validate its efficacy and application.

Key Insights for Researchers

- Strategic Advantage: this compound's minimal systemic absorption minimizes risk of altering the distribution of concurrently administered chemotherapeutic drugs, a significant advantage over systemic P-gp inhibitors [1] [2].

- Platform Potential: The recent licensing to Gilead highlights its potential as a platform technology beyond oncology, enabling oral formulation of drugs hampered by P-gp efflux in the gut [4] [6] [5].

- Clinical Development Focus: Current research focuses on identifying optimal multi-dose regimens (e.g., two or three doses of 600 mg oral docetaxel) to match the exposure of standard IV therapy, aligning with the FDA's Project Optimus for better dose optimization [3].

References

- 1. Evaluation of this compound as An Intestinal P-gp and BCRP Specific... [pubmed.ncbi.nlm.nih.gov]

- 2. Oral docetaxel plus this compound - a phase 1 clinical trial [pubmed.ncbi.nlm.nih.gov]

- 3. Oral docetaxel plus this compound – A pharmacokinetic model ... [pmc.ncbi.nlm.nih.gov]

- 4. Health Hope Pharma and Hanmi Grant Gilead Global ... [biopharmaapac.com]

- 5. Health Hope Pharma Enters into Exclusive Licensing... - BioSpace [biospace.com]

- 6. Hanmi's Oral Delivery Platform Compound Licensed to ... [hanmipharm.com]

- 7. This compound (HM30181) | P-gp inhibitor | Mechanism [selleckchem.com]

- 8. The effect and mechanistic study of this compound on ... [sciencedirect.com]

Mechanism of Action & Pharmacokinetic Profile

Encequidar (ECD) is a potent, intestine-specific inhibitor of the P-glycoprotein (P-gp) efflux transporter [1] [2]. Its key characteristic is minimal systemic absorption, which allows it to act locally within the gastrointestinal tract to block the efflux of co-administered chemotherapeutic drugs (like paclitaxel or docetaxel) back into the intestinal lumen, thereby significantly enhancing their oral bioavailability without contributing to systemic drug-drug interactions [3] [4] [5].

The table below summarizes core quantitative data on this compound's inhibition potency and its impact on drug pharmacokinetics.

| Aspect | Experimental System / Context | Key Findings / Parameters |

|---|

| In Vitro Inhibition Potency [1] [2] | Human P-gp (hP-gp) / Human BCRP (hBCRP) | hP-gp IC₅₀: 0.0058 ± 0.0006 µM hBCRP IC₅₀: >10 µM | | | Rat & Monkey BCRP | IC₅₀ range: 0.059 to 0.18 µM | | Impact on PK of Co-administered Drugs | | | | Paclitaxel (PTX) in Rats [1] | Intravenous (IV) PTX + oral ECD/ELD | AUC increase (fold): ECD: 0.93-fold (NS) ELD: 2.55-fold | | | Oral (PO) PTX + oral ECD/ELD | AUC increase (fold): ECD: 33.5-fold ELD: 39.5-fold | | Sulfasalazine (SFZ) in Rats [1] | Oral (PO) SFZ + oral ECD/ELD | AUC increase (fold): ECD: 3.04-fold ELD: 16.6-fold | | Talinolol in Monkeys [1] | Oral (PO) Talinolol + oral ECD/ELD | AUC increase (fold): ECD: 2.14-fold ELD: 2.12-fold | | Docetaxel in Humans [3] | Oral Docetaxel + ECD vs. IV Docetaxel | Achieved non-inferior PK exposure with a 2 or 3-dose regimen of 600 mg oDox+E | | Paclitaxel in Humans [5] | Oral Paclitaxel + ECD vs. IV Paclitaxel (80 mg/m²) | Absolute Bioavailability: ~12% AUC GMR: 89.50% (90% CI: 83.89-95.50) |

The following diagram illustrates the localized mechanism of action of this compound in the intestine.

This compound locally inhibits intestinal P-gp, reducing drug efflux and enhancing absorption into systemic circulation. [1] [2] [5]

Key Experimental Models & Protocols

The following methodologies are critical for investigating this compound's effects.

1. In Vitro Inhibition Assays [1] [2]

- Transporter & Cell Models: Utilized Madin-Darby canine kidney (MDCK) cells transfected with human, rat, or cynomolgus monkey P-gp and BCRP.

- Methodology: Conducted bidirectional transport assays. The baseline efflux ratio (B-to-A / A-to-B) was established for probe substrates. The test was then repeated with the addition of this compound at varying concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).

- Key Substrates: Paclitaxel (P-gp substrate) and Sulfasalazine (BCRP substrate).

2. In Vivo Animal PK Studies [1]

- Models: Used rats and cynomolgus monkeys.

- Dosing: this compound was administered orally (e.g., 15 mg/kg in rats) simultaneously with or shortly before an oral or intravenous dose of a probe drug (e.g., paclitaxel, sulfasalazine, talinolol).

- Analysis: Compared the Area Under the Curve (AUC) and Cmax of the probe drug administered with this compound versus alone, to calculate the fold-increase in exposure.

3. Clinical Pharmacokinetic Studies [3] [4] [5]

- Design: Phase I trials, often using a randomized crossover design where patients receive both the oral chemotherapy (with this compound) and the standard IV formulation in different periods.

- Dosing: A fixed 15 mg dose of this compound is given orally approximately one hour before oral paclitaxel or docetaxel [3] [5].

- Bioanalysis: Plasma concentrations of the chemotherapeutic drug are measured using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. Population PK (popPK) modeling is then employed to characterize PK profiles and identify sources of variability [4].

Clinical Formulations & Development Status

This compound is being developed specifically to enable the oral administration of certain chemotherapeutics.

- Leading Formulation: Oraxol is an investigational regimen combining oral paclitaxel with This compound [6] [7] [4].

- Development Status:

- Oraxol has reached the preregistration stage for metastatic breast cancer [6] [7].

- A Phase III trial demonstrated Oraxol had a statistically significant higher confirmed tumor response rate and a lower incidence of neuropathy compared to intravenous paclitaxel [4].

- Development for other cancers, such as gastric cancer and esophageal cancer, has been discontinued [7].

- Other Combinations: Oral docetaxel plus this compound (oDox+E) is also under investigation. Pharmacokinetic modeling supports that a multi-dose regimen (e.g., 600 mg for 2-3 days) can achieve non-inferior exposure compared to standard IV docetaxel [3].

Key Takeaways for Drug Development

- Intestine-Specific Action: this compound's minimal systemic absorption makes it a valuable tool for selectively inhibiting intestinal efflux transporters, thereby improving oral drug bioavailability without causing systemic transporter-mediated DDIs [1] [2].

- Proven Efficacy in Enhancinɡ Bioavailability: It effectively enables the oral delivery of P-gp substrate drugs like paclitaxel and docetaxel, achieving systemic exposure comparable to IV formulations in clinical studies [3] [5].

- Altered PK Profile: Oral paclitaxel with this compound results in a lower Cmax but sustained exposure, which may contribute to its improved tolerability profile (e.g., reduced neuropathy) while maintaining efficacy [4].

References

- 1. Evaluation of this compound as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions | Pharmaceutical Research [link.springer.com]

- 3. Oral docetaxel plus this compound – A pharmacokinetic model ... [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics for oral paclitaxel in patients with ... [pmc.ncbi.nlm.nih.gov]

- 5. Oral paclitaxel with this compound compared to intravenous ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound mesylate + paclitaxel by Hanmi ... [pharmaceutical-technology.com]

- 7. This compound + paclitaxel - Health Hope Pharma - AdisInsight [adisinsight.springer.com]

Summary of Phase I Clinical Trial Data for Encequidar

The table below consolidates quantitative results from Phase I studies of encequidar combined with oral docetaxel or paclitaxel.

| Parameter | Oral Docetaxel + this compound | Oral Paclitaxel (Oraxol) + this compound |

|---|---|---|

| Trial Phase | Phase I Pharmacokinetic Study [1] | Phase Ib Dose-Escalation [2] |

| Dosing | Single dose: Oral Docetaxel (75, 150, 300 mg/m²) + this compound (15 mg) [1] | Daily for 2-5 days/week: Oral Paclitaxel (270 mg) + this compound (15 mg) [2] |

| Bioavailability | Mean absolute bioavailability: 16.14% (range 8.19-25.09%) [1] | Not explicitly stated; achieved clinically relevant plasma levels [2] |

| Key PK Exposure (AUC) | 300 mg/m²: 1343.3 ± 443.0 ng·h/mL [1] | Daily exposure was comparable across 2-5 day dosing schedules [2] |

| Maximal Tolerated Dose (MTD) | Not reached in single-dose study [1] | 270 mg daily x 5 days per week (declared RP2D) [2] |

| Common Adverse Events | No DLT, treatment-related SAEs, or Grade 4 toxicity reported [1] | Fatigue, neutropenia, nausea, vomiting [2] |

| Notable Safety Findings | Safe and tolerable profile [1] | No hypersensitivity-type reactions observed [2] |

Detailed Experimental Protocols

For drug development professionals, the following outlines the core methodologies used in these trials.

Oral Docetaxel + this compound (Phase I PK Trial)

- Study Design: An open-label, two-period, crossover study in patients with metastatic prostate cancer. Patients received their standard IV docetaxel (75 mg/m²) regimen and, in a separate period, a single dose of oDox+E [1] [3].

- Dose Escalation: Three dose levels of oral docetaxel were investigated: 75 mg/m², 150 mg/m², and 300 mg/m², each co-administered with a fixed 15 mg dose of this compound. This compound was administered one hour before oral docetaxel [1].

- PK Sampling & Analysis: Intensive blood sampling was performed after both IV and oral administrations. Total docetaxel plasma concentrations were measured for all samples using validated high-performance liquid chromatography-mass spectrometry (HPLC-MSMS). Unbound docetaxel concentrations were measured for selected samples using a validated ultrafiltration HPLC-MSMS assay [3].

Oral Paclitaxel + this compound (Oraxol) Phase Ib Trial

- Study Design: A Phase Ib study in patients with advanced malignancies using a 3 + 3 dose-escalation design [2].

- Dosing Schedule: The dose was escalated by increasing the number of consecutive dosing days per week (from 2 to 5 days) within a 3-weeks-on/1-week-off cycle. The dose of oral paclitaxel was fixed at 270 mg, preceded by 15 mg of this compound [2].

- Endpoints: The primary goal was to determine the Maximum Tolerated Dose (MTD), with secondary endpoints including safety, tumor response, and pharmacokinetic profiling [2].

Mechanism of Action and Experimental Workflow

This compound's role and the logical flow of the clinical development are summarized in the following diagrams.

Mechanism of this compound as a selective P-glycoprotein inhibitor to enhance oral taxane absorption.

Logical workflow of Phase I trials for this compound and oral taxane combinations.

Key Insights for Drug Development Professionals

- Feasibility of Oral Administration: The Phase I data for oral docetaxel provided the proof-of-concept needed for a "Conditional GO" decision in development. Subsequent model-informed drug development (MIDD) simulations predicted that a split-dose regimen (e.g., 2-3 doses of 300 mg/m²) could achieve pharmacokinetic exposure comparable to IV docetaxel, which a single dose could not [3]. This aligns with the FDA's Project Optimus initiative for improved dose optimization [3].

- Distinct Safety Profile: A significant finding across studies was the absence of hypersensitivity reactions associated with the IV taxane vehicle polysorbate 80 [3] [2]. However, the oral paclitaxel regimen was associated with a higher rate of gastrointestinal events and neutropenic infections, indicating a different toxicity profile that requires management [2] [4].

- Mechanistic Confirmation: The clinical results are underpinned by this compound's mechanism as a potent and selective P-gp inhibitor. In vitro studies show it inhibits P-gp-mediated efflux with high potency (IC50 ~13 nM) [5], and research in resistant cancer cell lines confirms its ability to re-sensitize cells to chemotherapeutics by increasing intracellular drug accumulation [6].

References

- 1. Oral docetaxel plus this compound - a phase 1 clinical trial [pubmed.ncbi.nlm.nih.gov]

- 2. A phase Ib study of Oraxol (oral paclitaxel and this compound) ... [pubmed.ncbi.nlm.nih.gov]

- 3. Oral docetaxel plus this compound – A pharmacokinetic model ... [pmc.ncbi.nlm.nih.gov]

- 4. Oral Paclitaxel Plus this compound Offers Better Response ... [breastcancer.org]

- 5. This compound (HM30181) | P-gp inhibitor | Mechanism [selleckchem.com]

- 6. The effect and mechanistic study of this compound on ... [sciencedirect.com]

FDA Rationale for the Complete Response Letter

The FDA's CRL outlined specific concerns regarding the safety and efficacy data from the pivotal Phase 3 clinical trial (KX-ORAX-001, NCT02594371) that supported the NDA [1] [2].

- Safety Concerns: The FDA noted a concerning safety profile, particularly the risk of febrile neutropenia and other neutropenia-related sequelae. The agency recommended implementing risk-mitigation strategies, such as dose optimization or excluding patients at high risk for toxicity, to improve the safety profile [1] [2].

- Efficacy Data Issues: The FDA raised concerns about the primary endpoint of Objective Response Rate (ORR) at 19 weeks as assessed by Blinded Independent Central Review (BICR). The agency stated that the BICR reconciliation and re-read process may have introduced unmeasured bias and influence on the results [1] [3].

- Recommended Path Forward: The FDA recommended that Athenex conduct a new, well-controlled clinical trial in a patient population representative of the U.S. to address these deficiencies [1] [3].

Detailed Analysis of Phase 3 Clinical Trial Data

The NDA was supported by data from the global, randomized, Phase 3 KX-ORAX-001 trial. The following tables summarize the key efficacy and safety outcomes from this study.

Efficacy Outcomes (mITT Population) [1] [2]:

| Efficacy Parameter | Oral Paclitaxel + Encequidar | IV Paclitaxel | P-value / Hazard Ratio (HR) |

|---|---|---|---|

| Confirmed Overall Response Rate (ORR) | 40.4% | 25.6% | P = 0.005 |

| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | HR 0.739; P = 0.023 |

| Median Overall Survival (OS) | 23.3 months | 16.3 months | HR 0.735; P = 0.026 |

Select Safety Outcomes (Treated Population) [1] [2] [4]:

| Adverse Event (Any Grade) | Oral Paclitaxel + this compound | IV Paclitaxel |

|---|---|---|

| Neutropenia | 38.3% | 33.3% |

| Diarrhea | 24.2% | 8.1% |

| Nausea | 23.1% | 5.2% |

| Vomiting | 17.0% | 4.4% |

| Neuropathy | 7.6% | 31.1% |

| Alopecia | 28.8% | 48.1% |

Experimental Protocol & Mechanism of Action

The oral paclitaxel and this compound combination is based on the Orascovery platform technology.

- Mechanism of this compound: this compound is a small molecule that acts as a potent and highly specific P-glycoprotein (P-gp) pump inhibitor [5] [6]. P-gp is an efflux transporter highly expressed in the intestinal epithelium, which actively pumps many drugs, including paclitaxel, back into the gut lumen, preventing their oral absorption. By locally inhibiting this pump, this compound allows paclitaxel to be absorbed through the gut lining into the bloodstream [6].

- Key Methodological Details: In the Phase 3 trial (KX-ORAX-001), patients were randomized 2:1 to receive either:

- Oral Paclitaxel + this compound: 205 mg/m² of oral paclitaxel co-administered with 15 mg of this compound, three times per week on consecutive days (e.g., Monday, Tuesday, Wednesday) in weekly cycles [1] [2].

- IV Paclitaxel Control: 175 mg/m² via 3-hour infusion every three weeks [1] [2]. Treatment continued until disease progression or unacceptable toxicity. The primary endpoint was radiologically confirmed ORR assessed by Blinded Independent Central Review (BICR) per RECIST v1.1 criteria [1].

The following diagram illustrates the developmental pathway and key decision points for oral paclitaxel and this compound:

Interpretation and Future Directions

Despite demonstrating a higher response rate and improved overall survival compared to IV paclitaxel in a Phase 3 trial, the oral paclitaxel and this compound combination failed to gain FDA approval primarily due to an unfavorable risk-benefit profile. The increased efficacy was offset by significant safety concerns, particularly regarding severe neutropenia and gastrointestinal toxicity [1] [2].

While the program for metastatic breast cancer is no longer being actively pursued, the Orascovery platform technology behind this combination continues to be investigated for other intravenous chemotherapies [3].

References

- 1. FDA Issues CRL for Oral Paclitaxel and this compound ... [targetedonc.com]

- 2. FDA Issues Response Letter for Oral Paclitaxel and ... [cancernetwork.com]

- 3. FDA Type A Meeting Informs Next Steps for Oral Paclitaxel ... [onclive.com]

- 4. FDA Grants Priority Review for Oral Paclitaxel and ... [targetedonc.com]

- 5. This compound mesylate - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 6. This compound [drughunter.com]

Application Notes: Oral Paclitaxel and Encequidar

References

- 1. Oral paclitaxel and this compound in patients with breast cancer [pubmed.ncbi.nlm.nih.gov]

- 2. Oral Paclitaxel Plus this compound Offers Better Response ... [breastcancer.org]

- 3. Population pharmacokinetics for oral paclitaxel in patients with ... [pmc.ncbi.nlm.nih.gov]

- 4. Paclitaxel - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Tolerability Assessment of Orally Administered Paclitaxel ... [pubmed.ncbi.nlm.nih.gov]

How to Locate Encequidar-Specific Information

- Clinical Trial Registries: Search platforms like ClinicalTrials.gov. Encequidar (also known as HM30181) is often studied in combination with oral chemotherapeutics like paclitaxel or topotecan. The detailed methodology sections of trial records often contain premedication regimens.

- Regulatory Documents: Investigate scientific reviews and assessment reports from agencies like the U.S. FDA or the European Medicines Agency (EMA) for any approved or investigational products containing this compound.

- Scientific Databases: Conduct a targeted literature search on PubMed or Google Scholar using keywords such as "HM30181," "this compound," "oral paclitaxel," and "premedication."

- Patent Literature: Pharmaceutical patents can sometimes provide detailed information on formulation, dosing, and concomitant medications.

Framework for a Premedication Protocol in Oncology

While this compound-specific data is unavailable, premedication in oncology is standard practice to prevent infusion-related reactions (IRRs) and manage other side effects. The table below summarizes common premedication agents and their rationales, which can serve as a reference point.

Table: Common Premedication Agents in Oncology Drug Development

| Premedication Agent | Typical Purpose & Mechanism | Example Context from Search Results |

|---|---|---|

| Corticosteroids (e.g., Dexamethasone) | Reduce inflammation and prevent severe IRR; antiemetic. | Used to prevent IRRs to taxanes [1]. |

| Antihistamines (e.g., Diphenhydramine) | Block histamine receptors to prevent allergic symptoms. | Administered as part of a premedication regimen for taxanes [1]. |

| H2 Antagonists (e.g., Famotidine) | Block histamine receptors to further reduce allergic responses. | Often given alongside antihistamines for IRR prophylaxis. |

| Antiemetics (e.g., Ondansetron) | Prevent chemotherapy-induced nausea and vomiting (CINV). | Mentioned as part of guideline-based premedication [1]. |

Proposed Experimental Protocol for Premedication

The following is a generalized protocol for assessing premedication requirements for a new investigational drug, which can be adapted for this compound once specific data is found.

1. Objective To determine the efficacy of a premedication regimen in preventing IRRs and other acute adverse events in subjects receiving a novel investigational oncology agent.

2. Materials

- Investigational drug

- Premedication agents (e.g., corticosteroids, antihistamines, H2 antagonists, antiemetics)

- Supplies for vital sign monitoring (blood pressure cuff, pulse oximeter, thermometer)

- Emergency equipment and medications (e.g., for anaphylaxis management)

3. Methodology

- Study Design: Prospective, observational, or interventional trial.

- Dosing Schedule:

- Premedication Administration: Administer premedication cocktail intravenously or orally 30-60 minutes before the investigational drug infusion. Exact timing and route should be justified by the pharmacokinetics of the premedication drugs.

- Investigational Drug Administration: Initiate infusion as per protocol, with careful titration if needed.

- Monitoring:

- Vital Signs: Record at baseline, during infusion (e.g., every 15-30 minutes), and post-infusion.

- IRR Assessment: Monitor for signs and symptoms (e.g., flushing, rash, dyspnea, chest tightness, hypotension, hypertension) using a standardized grading scale like CTCAE [1].

- Documentation: Record the onset, severity, duration, and management of all adverse events.

4. Data Analysis

- Primary Endpoint: Incidence and severity of IRRs during the first two treatment cycles.

- Secondary Endpoints: Need for treatment interruption/discontinuation, incidence of other acute adverse events (e.g., CINV).

Workflow for Premedication Protocol Design

The following diagram visualizes the key stages involved in developing and evaluating a premedication protocol.

References

Application Notes and Protocols: Encequidar in Oral Chemotherapy Formulations

Clinical Pharmacology and Mechanism of Action

Encequidar (HM30181A) represents a first-in-class therapeutic agent designed to enable oral administration of chemotherapy drugs that traditionally require intravenous infusion. As a potent and selective inhibitor of the adenosine triphosphate-binding cassette transporter P-glycoprotein (P-gp), this compound specifically targets the intestinal epithelium where P-gp efflux activity significantly limits oral bioavailability of various anticancer agents including taxanes and other chemotherapeutics. [1] Unlike previously developed P-gp inhibitors that exhibited systemic absorption and caused undesirable drug interactions, this compound is characterized by its minimal systemic absorption, functioning primarily as a gut-specific P-gp inhibitor that acts locally to enhance drug absorption without affecting systemic P-gp function. [2] [3]

The molecular mechanism of this compound involves competitive inhibition of P-gp-mediated drug efflux in the gastrointestinal tract. Preclinical studies demonstrate that this compound potently inhibits P-gp-mediated efflux transport of rhodamine 123 in CCRF-CEM T lymphoblast cells with an IC50 of 13.1±2.3 nM, indicating nanomolar potency against its target. [1] Research on SW620/AD300 multidrug-resistant colon cancer cells reveals additional mechanisms through which this compound reverses chemoresistance, including modulation of cellular metabolism by affecting the citric acid (TCA) cycle to reduce energy supply required for P-gp transport activity, and disruption of glutathione metabolism thereby reducing cellular antioxidant capacity and increasing reactive oxygen species (ROS)-mediated cytotoxicity. [4] This multifactorial mechanism not only enhances drug absorption but also helps overcome multidrug resistance in cancer cells, positioning this compound as a valuable component in oral chemotherapy regimens.

Clinical Trial Data Summary

Efficacy and Safety Findings Across Trials

This compound has been extensively evaluated in clinical trials in combination with various chemotherapeutic agents, demonstrating promising efficacy and manageable safety profiles. The development program has encompassed multiple solid tumor types and phases of clinical research, from early-phase dose-finding studies to pivotal Phase III trials. The compiled data from these studies provide compelling evidence for the clinical viability of this compound-based oral chemotherapy regimens, particularly in metastatic breast cancer where it has shown potential advantages over conventional intravenous taxane therapy.

Table 1: Clinical Efficacy of this compound-Based Regimens Across Trials

| Tumor Type | Regimen | Phase | Primary Endpoint Results | Key Secondary Outcomes |

|---|---|---|---|---|

| Metastatic Breast Cancer | Oral paclitaxel + this compound | III | ORR: 40.4% vs 25.6% with IV paclitaxel (P=0.005) [5] | Median PFS: 8.4 vs 7.4 months; Median OS: 23.3 vs 16.3 months [5] |

| Metastatic Prostate Cancer | Oral docetaxel + this compound | I | Bioavailability: 16.14% (range: 8.19-25.09%) [2] | AUC0-∞: 1343.3±443.0 ng·h/mL at 300 mg/m² [2] |

| Advanced Malignancies | Oraxol (oral paclitaxel + this compound) | Ib | MTD: 270 mg daily × 5 days/week [6] | 2 PRs (7.1%) and 18 SD (64.3%) in 28 evaluable patients [6] |

| Breast Angiosarcoma | Oral paclitaxel + this compound | II | CR: 43%; PR: 14%; SD: 43% [7] | 43% underwent curative surgical resection after response [7] |

Safety data across trials indicate a distinct adverse event profile for this compound-based oral chemotherapy compared to intravenous formulations. The oral paclitaxel/encequidar combination demonstrated reduced neurotoxicity (7.6% vs 31.1% with IV paclitaxel) and lower alopecia rates (28.8% vs 48.1%), representing meaningful improvements in quality-of-life measures. [5] However, the regimen was associated with increased gastrointestinal toxicities including diarrhea (24.2% vs 8.1%), nausea (23.1% vs 5.2%), and vomiting (17.0% vs 4.4%), as well as higher rates of neutropenia (38.3% vs 33.3%) that occasionally manifested as febrile neutropenia. [8] [5] This safety profile underscores the importance of appropriate patient selection and monitoring when implementing this compound-based oral chemotherapy regimens.

Table 2: Safety Profile of this compound with Oral Paclitaxel vs IV Paclitaxel in Metastatic Breast Cancer

| Adverse Event | Oral Paclitaxel + this compound (%) | IV Paclitaxel (%) | Difference |

|---|---|---|---|

| Neutropenia | 38.3 | 33.3 | +5.0% |

| Diarrhea | 24.2 | 8.1 | +16.1% |

| Nausea | 23.1 | 5.2 | +17.9% |

| Anemia | 19.7 | 10.4 | +9.3% |

| Vomiting | 17.0 | 4.4 | +12.6% |

| Neuropathy | 7.6 | 31.1 | -23.5% |

| Alopecia | 28.8 | 48.1 | -19.3% |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound-based chemotherapy regimens has been characterized in multiple clinical trials. When administered with oral docetaxel, this compound demonstrated a dose-dependent increase in systemic exposure, achieving an AUC0-∞ of 1343.3±443.0 ng·h/mL at the 300 mg/m² dose level compared to 2000±325 ng·h/mL with standard IV docetaxel. [2] The mean absolute bioavailability of docetaxel when co-administered with this compound was 16.14% across three dose levels (75, 150, and 300 mg/m²), representing a significant enhancement over the minimal absorption observed without P-gp inhibition. [2] This pharmacokinetic profile supports the feasibility of achieving therapeutic drug levels with oral administration when combined with this compound.

For oral paclitaxel regimens, population pharmacokinetic analyses have shown rapid absorption when administered following this compound dosing, with daily exposure remaining consistent across multiple dosing days. [6] The predictable pharmacokinetics enables the design of regimens that maintain therapeutic drug levels while avoiding the peak-trough fluctuations that often complicate traditional chemotherapy dosing. The unique pharmacokinetic profile of this compound itself—characterized by minimal systemic absorption—contributes to its favorable safety profile by limiting off-target effects while providing effective local P-gp inhibition at the intestinal epithelium. [3]

Experimental Protocols

In Vitro Assessment of P-gp Inhibition

Objective: To evaluate the potency of this compound in inhibiting P-glycoprotein-mediated efflux in cultured cells. Cell Line: CCRF-CEM T lymphoblast cells expressing wild-type P-gp. [1] Reagents: this compound (HM30181A), rhodamine 123 (P-gp substrate), Dulbecco's Modified Eagle's Medium (DMEM). Methodology:

- Harvest cells by centrifugation at 500 × g and resuspend in DMEM containing 0.2 μg/mL (0.53 μM) rhodamine 123.

- Incubate cells for 30 minutes at 37°C to allow fluorochrome loading.

- Chill tubes on ice and harvest cells at 500 × g.

- Wash cell pellet with ice-cold DMEM (pH 7.4) and repeat centrifugation.

- Resuspend aliquots of approximately 1×10⁶ cells in individual FACS tubes.

- Prepare solutions of this compound at concentrations ranging from 1-100 nM in DMSO.

- Resuspend cell pellets in prewarmed DMEM containing this compound or vehicle control.

- Immediately analyze cell-associated fluorescence over 5 minutes using flow cytometry. Data Analysis: Calculate inhibition potency (IC50) by comparing rhodamine 123 retention in this compound-treated cells versus controls. [1]

Clinical Protocol for Phase I Dose-Escalation Trial

Study Design: Multicenter, open-label, pharmacokinetic trial following standard 3+3 dose escalation design. Patient Population: Metastatic prostate cancer patients (n=11) with adequate organ function and performance status. Dosing Regimen:

- This compound 15 mg administered orally one hour before docetaxel dosing. [2]

- Oral docetaxel administered at three dose levels: 75 mg/m², 150 mg/m², and 300 mg/m². [2]

- Fasting for at least 2 hours before and 1 hour after drug administration. Pharmacokinetic Sampling: Intensive blood sampling at pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Safety Monitoring: Physical examinations, vital signs, laboratory assessments (hematology, clinical chemistry, urinalysis) at baseline and each study visit. Endpoint Assessment:

- Primary: Bioavailability calculation based on AUC comparison with historical IV docetaxel data. [2]

- Secondary: Cmax, Tmax, half-life, safety parameters, and preliminary efficacy.

The following diagram illustrates the mechanistic pathway of this compound and the workflow for clinical assessment:

Regulatory Landscape and Development Status

The regulatory pathway for this compound has involved significant interactions with the U.S. Food and Drug Administration (FDA). In March 2021, the FDA issued a Complete Response Letter (CRL) regarding the New Drug Application for oral paclitaxel plus this compound for metastatic breast cancer, citing concerns about safety issues and the potential for unmeasured bias in the blinded independent central review process. [8] [5] Specifically, the FDA noted an increase in neutropenia-related sequelae compared with IV paclitaxel and questioned the validity of the primary endpoint assessment due to reconciliation and re-read processes. [8] The agency recommended conducting an additional clinical trial with improved toxicity profile and risk mitigation strategies before approval consideration. [5]

Following a Type A meeting in July 2021, the FDA expressed support for continued development of oral paclitaxel/encequidar and acknowledged that a well-designed subsequent trial could potentially address the concerns raised in the CRL. [9] The agency agreed that comprehensive overall survival data from various patient subgroups could help inform the design of such a trial. Athenex, the developer, is working to establish a trial design that would be acceptable to the regulatory agency while maintaining capital efficiency. [9] This regulatory journey highlights the evolving standards for oral chemotherapy regimens and emphasizes the importance of robust trial designs that comprehensively address both efficacy and safety concerns.

Despite the regulatory challenges in the metastatic breast cancer indication, this compound has received orphan drug designations for other potential applications. The FDA granted orphan drug designation to oral paclitaxel for angiosarcoma in April 2018, and the European Commission followed with an orphan drug designation for oral paclitaxel plus this compound in soft tissue sarcoma in October 2019. [9] These designations recognize the potential therapeutic value in rare malignancies where current treatment options remain limited, and may provide alternative development pathways for this promising technology.

Formulation and Development Guidance

Clinical Formulation Considerations

The development of this compound-containing regimens requires careful attention to formulation parameters that optimize bioavailability while maintaining stability and patient tolerability. As a gut-specific P-gp inhibitor, this compound must be co-formulated or co-administered with target chemotherapeutic agents in a way that ensures temporal coincidence at intestinal absorption sites. The recommended administration sequence involves giving this compound approximately 60 minutes before the companion chemotherapy drug, as this timing has demonstrated optimal inhibition of intestinal P-gp at the time of maximum chemotherapeutic agent concentration in the gut. [2] [3] This sequential administration approach is critical for maximizing drug absorption and achieving therapeutic systemic levels.

For oral docetaxel combinations, the clinical trials have utilized a dose escalation strategy with fixed-dose this compound (15 mg) combined with progressively increasing docetaxel doses (75-300 mg/m²). [2] The non-linear pharmacokinetics observed at the 300 mg/m² dose level suggests potential saturation of absorption mechanisms at higher doses, indicating that divided dosing regimens may be necessary to achieve exposure comparable to IV administration. [2] Similarly, for paclitaxel combinations, the recommended phase II dose established in Phase Ib studies is 270 mg daily administered for 5 consecutive days per week in 3-week cycles, combined with this compound 15 mg. [6] This multi-day dosing approach helps maintain therapeutic drug levels while mitigating peak-related toxicities.

Risk Management and Safety Protocol

Based on the safety profile observed across clinical trials, a comprehensive risk management strategy should be implemented when developing this compound-containing regimens. The following elements should be included in clinical protocols:

- Neutropenia Precautions: Baseline and weekly complete blood counts with differential during the first two treatment cycles, then prior to each subsequent cycle. Prophylactic growth factor support should be considered for patients with prior neutropenic complications or risk factors for myelosuppression. [8] [5]

- Gastrointestinal Management: Prophylactic antiemetic regimen with 5-HT3 receptor antagonists and dexamethasone, with additional as-needed antiemetics for breakthrough nausea. Antidiarrheal education and provision of loperamide for patient self-management of diarrhea. [5]

- Patient Selection Criteria: Careful screening for gastrointestinal comorbidities that might exacerbate drug-related GI toxicities. Exclusion of patients with bowel obstruction, malabsorption syndromes, or uncontrolled inflammatory bowel disease. [5]

- Dose Modification Guidelines: Protocol-defined dose reductions for hematologic and gastrointestinal toxicities, with treatment delay until recovery to specified thresholds. [6]

The development of this compound-based oral chemotherapy represents a significant advancement in oncology therapeutics, potentially transforming treatment paradigms by enabling oral administration of previously IV-only agents. Further refinement of dosing regimens and appropriate patient selection will be crucial to maximizing the therapeutic potential of this innovative approach while managing its unique toxicity profile.

References

- 1. This compound (HM30181) | P-gp inhibitor | Mechanism [selleckchem.com]

- 2. Oral docetaxel plus this compound - a phase 1 clinical trial [pubmed.ncbi.nlm.nih.gov]

- 3. Oral docetaxel plus this compound – a phase 1 clinical trial [link.springer.com]

- 4. The effect and mechanistic study of this compound on ... [pubmed.ncbi.nlm.nih.gov]

- 5. FDA Issues CRL for Oral Paclitaxel and this compound for Metastatic... [targetedonc.com]

- 6. A phase Ib study of Oraxol (oral paclitaxel and this compound) ... [pubmed.ncbi.nlm.nih.gov]

- 7. Oral Paclitaxel Plus this compound Produces Responses as ... [targetedonc.com]

- 8. FDA Issues CRL Citing Safety, Data Issues for... - BioSpace [biospace.com]

- 9. FDA Supports Continued Development of Oral Paclitaxel/ this compound ... [onclive.com]

Application Notes and Protocols for Encequidar Combination Therapies in Oncology

Introduction and Mechanism of Action

Encequidar (HM30181A) is a first-in-class, gut-specific P-glycoprotein (P-gp) inhibitor that enables the oral administration of certain chemotherapy drugs traditionally limited to intravenous delivery due to poor bioavailability. P-gp, an ATP-binding cassette (ABC) transporter highly expressed in intestinal epithelial cells, actively effluxes substrate drugs back into the gut lumen, significantly reducing their systemic absorption. This compound acts as a minimally absorbed, selective P-gp inhibitor that blocks this efflux pump, thereby enhancing the oral bioavailability of co-administered chemotherapeutic agents like paclitaxel and docetaxel [1] [2] [3].

Beyond its role as a bioavailability enhancer, emerging research indicates that this compound may directly contribute to reversing multidrug resistance (MDR) in cancer cells. A 2022 mechanistic study demonstrated that this compound not only inhibits P-gp transport activity but also affects critical metabolic pathways in drug-resistant colon cancer cells (SW620/AD300), including the citric acid (TCA) cycle and glutathione metabolism. By reducing cellular energy supply and diminishing antioxidant capacity, enceidar increases intracellular reactive oxygen species (ROS) production and sensitizes resistant cells to chemotherapeutic agents like doxorubicin [4].

Table 1: Key Properties of this compound

| Property | Specification |

|---|---|

| Molecular Target | P-glycoprotein (P-gp/ABCB1) |

| Site of Action | Intestinal epithelium (gut-specific) |

| Systemic Absorption | Minimal |

| Primary Function | Enhance oral bioavailability of P-gp substrate drugs |

| Additional Effects | Reverse multidrug resistance via metabolic modulation |

Clinical Applications and Efficacy Data

Metastatic Breast Cancer

The most advanced clinical application of this compound is in combination with oral paclitaxel (Oraxol) for metastatic breast cancer. A pivotal Phase III trial (KX-ORAX-001) demonstrated superior efficacy of oral paclitaxel+this compound compared to intravenous paclitaxel [5] [2] [6].

Table 2: Efficacy Outcomes from Phase III Metastatic Breast Cancer Trial

| Parameter | Oral Paclitaxel + this compound | IV Paclitaxel | P-value |

|---|---|---|---|

| Overall Response Rate (ORR) | 36% | 24% | P = 0.01 |

| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | HR 0.739; P = 0.023 |

| Median Overall Survival (OS) | 23.3 months | 16.3 months | HR 0.735; P = 0.026 |

| Response Duration ≥150 days | 2.5 times higher | Reference | - |

The safety profile revealed notable differences between the formulations. The oral combination showed significantly lower rates of neuropathy (all grades: 17% vs. 57%; grade 3: 1% vs. 8%), alopecia, arthralgia, and myalgia. However, it was associated with higher incidence of gastrointestinal side effects and grade 4 neutropenia [5] [2] [6].

Radiation-Associated Breast Angiosarcoma

A Phase II study evaluated oral paclitaxel with this compound in patients with unresectable cutaneous angiosarcoma who had previously received radiotherapy for breast cancer. The regimen demonstrated substantial activity with 43% (3/7 patients) achieving complete response and an additional 43% achieving stable disease. The treatment was generally well-tolerated, with no treatment discontinuations due to adverse events, offering a potential outpatient therapeutic option for this challenging malignancy [7].

Expanded Applications with Other Chemotherapeutics

Recent clinical investigations have extended to other taxanes. A 2024 Phase I trial demonstrated that oral docetaxel combined with this compound achieved a mean absolute bioavailability of 16.14% across three dose levels (75-300 mg/m²) in metastatic prostate cancer patients. The highest dose (300 mg/m²) approached exposure levels comparable to IV docetaxel (AUC: 1343.3 vs. 2000 ng·h/mL), with a favorable safety profile and no grade 4 toxicities observed [8].

This compound is also being explored in combination with other anticancer agents, including ramucirumab in gastric cancer and pembrolizumab in advanced solid malignancies, showing encouraging preliminary data [5].

Experimental Protocols

Protocol: Pharmacokinetic Assessment of Oral Docetaxel + this compound